![molecular formula C30H50O3 B14275681 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one CAS No. 141392-40-7](/img/structure/B14275681.png)
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one is an organic compound characterized by a phenyl ring substituted with a 5,5-dimethyl-1,3-dioxane moiety and an octadecanone chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one typically involves the following steps:
Formation of the 5,5-Dimethyl-1,3-dioxane ring: This can be achieved by the reaction of formaldehyde with 1,3-propanediol in the presence of acid catalysts.
Attachment of the phenyl ring: The 5,5-dimethyl-1,3-dioxane is then reacted with a phenyl derivative under suitable conditions to form the desired intermediate.
Addition of the octadecanone chain: The final step involves the attachment of the octadecanone chain to the phenyl ring, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological processes and pathways .
相似化合物的比较
Similar Compounds
- 5,5-Dimethyl-1,3-dioxane
- Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)
- 1-(3,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Uniqueness
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one is unique due to its combination of a 5,5-dimethyl-1,3-dioxane ring with a long octadecanone chain, which imparts distinct chemical and physical properties compared to other similar compounds.
属性
CAS 编号 |
141392-40-7 |
|---|---|
分子式 |
C30H50O3 |
分子量 |
458.7 g/mol |
IUPAC 名称 |
1-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]octadecan-1-one |
InChI |
InChI=1S/C30H50O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)26-20-22-27(23-21-26)29-32-24-30(2,3)25-33-29/h20-23,29H,4-19,24-25H2,1-3H3 |
InChI 键 |
NUQFWACQWYGXGU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2OCC(CO2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


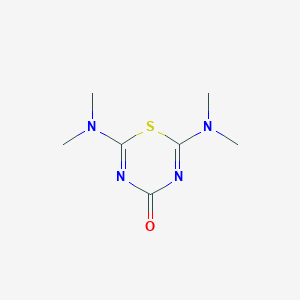
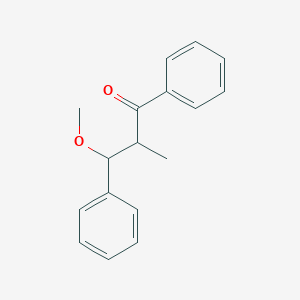
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
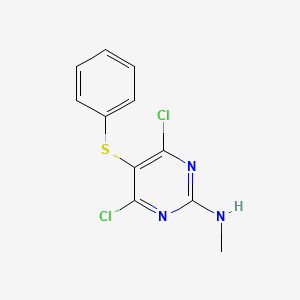
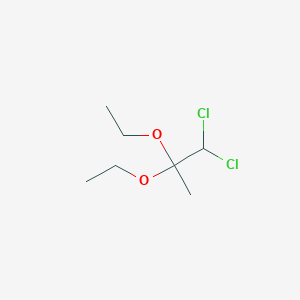

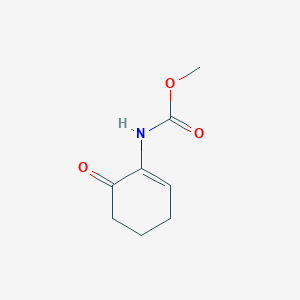
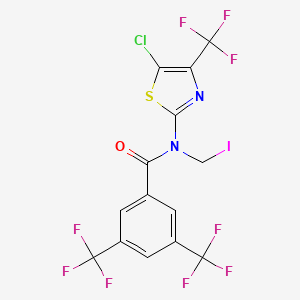
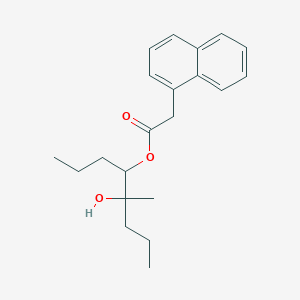
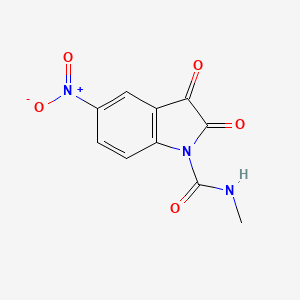
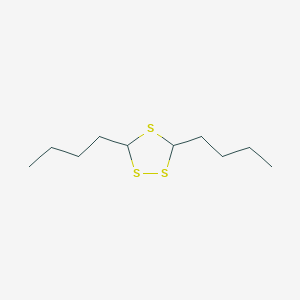
![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
